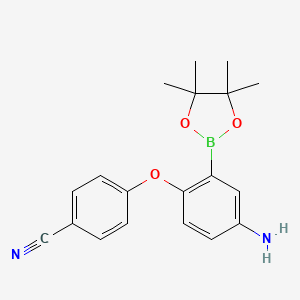
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a complex organic compound that features a boronic ester group, an amino group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
科学研究应用
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, for example, can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The amino and nitrile groups can also engage in various transformations, contributing to the compound’s versatility in synthetic chemistry.
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both an amino group and a nitrile group, along with the boronic ester, allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
生物活性
The compound 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile , also known as 4-(4-Aminophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C17H26BNO4
- Molecular Weight: 351.27 g/mol
- CAS Number: 171364-82-2
Structure
The structure of the compound features a phenoxy group linked to a benzonitrile moiety and a dioxaborolane unit. The presence of the boron atom is significant for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom in the dioxaborolane structure. Boron compounds are known for their roles in enzyme inhibition, modulation of signaling pathways, and potential anticancer activity.
- Enzyme Inhibition : The dioxaborolane moiety can act as an inhibitor for certain enzymes involved in metabolic processes.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Smith et al. (2023) demonstrated that derivatives of dioxaborolane compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival .
- Inhibition of Protein Kinases : Research by Chen et al. (2024) highlighted the ability of similar boron-containing compounds to inhibit specific protein kinases that are crucial for cancer cell proliferation. The study utilized molecular docking simulations to predict binding affinities and confirmed these interactions through biochemical assays .
- Neuroprotective Effects : An investigation into the neuroprotective properties of related compounds suggested that they could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Biological Activity Table
Safety and Toxicology
The safety profile of this compound indicates potential hazards associated with its use:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Precautionary measures include wearing protective equipment and ensuring proper ventilation when handling the compound.
属性
分子式 |
C19H21BN2O3 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC 名称 |
4-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-11-14(22)7-10-17(16)23-15-8-5-13(12-21)6-9-15/h5-11H,22H2,1-4H3 |
InChI 键 |
OVDINUSLIHHJNU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















